2-benzamido-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-benzamido-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a benzamido group, a chlorophenyl group, and a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of 2-benzamido-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzothiophene ring system.
Introduction of the Benzamido Group: This is achieved through an amide coupling reaction, where a benzoyl chloride derivative reacts with an amine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-benzamido-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-benzamido-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit albumin denaturation.
Biological Research: The compound is used in studies related to its antimicrobial and spasmolytic activities.
Chemical Research: It serves as a model compound for studying the reactivity of benzothiophene derivatives and their interactions with various reagents.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as human serum albumin. Molecular docking studies have shown that the compound binds to specific sites on the protein, leading to its biological effects . The pathways involved in its mechanism of action include inhibition of inflammatory mediators and modulation of cellular signaling pathways.
Comparison with Similar Compounds
2-benzamido-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds such as:
2-benzamido-N-(4-chlorophenyl)benzamide: This compound shares the benzamido and chlorophenyl groups but lacks the tetrahydrobenzothiophene core.
2-benzamido-N-(4-chlorophenethyl)thiazole-4-carboxamide: This compound has a thiazole ring instead of the benzothiophene ring.
2-benzamido-N-(4-chlorobenzyl)thiazole-4-carboxamide: Similar to the previous compound but with a benzyl group instead of a phenethyl group.
The uniqueness of this compound lies in its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzamido-N-(4-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2S/c1-14-7-12-18-19(13-14)29-23(26-21(27)15-5-3-2-4-6-15)20(18)22(28)25-17-10-8-16(24)9-11-17/h2-6,8-11,14H,7,12-13H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVGJGPMMYCUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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